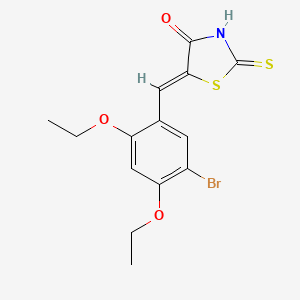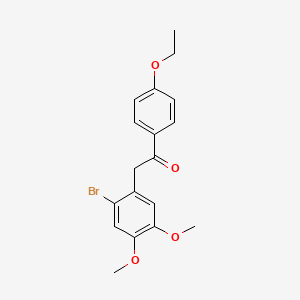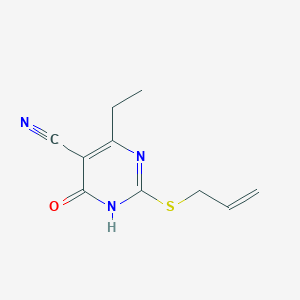![molecular formula C15H15N3OS B3729011 4-ethyl-2-[(3-methylbenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729011.png)
4-ethyl-2-[(3-methylbenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
Vue d'ensemble
Description
4-ethyl-2-[(3-methylbenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile, commonly known as EMT, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. EMT is a highly versatile compound that has shown promising results in various biological and pharmacological studies.
Mécanisme D'action
The mechanism of action of EMT is not fully understood; however, it is believed to exert its biological effects through the inhibition of key enzymes involved in various cellular processes. EMT has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. It also inhibits thymidylate synthase, an enzyme involved in the synthesis of thymidine, a key component of DNA. By inhibiting these enzymes, EMT disrupts DNA synthesis and cell proliferation, leading to anti-tumor and anti-viral effects.
Biochemical and Physiological Effects:
EMT has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. EMT has also been shown to possess anti-inflammatory properties, reducing the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, EMT has been found to possess anti-viral properties, inhibiting the replication of viruses such as hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
EMT has several advantages for lab experiments. It is a highly versatile compound that can be easily synthesized and modified to suit specific research needs. It is also relatively stable and has a long shelf life, making it a viable option for long-term experiments. However, EMT has some limitations, including its potential toxicity and limited solubility in water. These limitations must be taken into account when designing experiments involving EMT.
Orientations Futures
There are several future directions for the research and development of EMT. One potential direction is the further investigation of its anti-tumor and anti-viral properties. EMT has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, the development of novel EMT derivatives with improved solubility and reduced toxicity could lead to the development of more effective anti-cancer and anti-viral drugs. Overall, the potential applications of EMT in medicinal chemistry and drug discovery make it an exciting area of research with many future directions.
Applications De Recherche Scientifique
EMT has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. EMT has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to possess potent inhibitory effects on enzymes such as dihydrofolate reductase and thymidylate synthase, making it a promising candidate for the development of novel anti-cancer drugs.
Propriétés
IUPAC Name |
4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-3-13-12(8-16)14(19)18-15(17-13)20-9-11-6-4-5-10(2)7-11/h4-7H,3,9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVCQRZROHJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC2=CC=CC(=C2)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3728939.png)
![N'-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3728944.png)

![N-(2,5-dichlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3728960.png)
![N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3728967.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3728978.png)

![2-[(2-chlorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3728996.png)
![4-ethyl-2-[(4-methylbenzyl)thio]-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729004.png)
![2-[(3-bromobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729019.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-dipropylacetamide](/img/structure/B3729025.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3729032.png)